Pyridazine-4,5-diamine Pyridazine-4,5-diamine
Brand Name: Vulcanchem
CAS No.: 28682-70-4
VCID: VC2370218
InChI: InChI=1S/C4H6N4/c5-3-1-7-8-2-4(3)6/h1-2H,(H2,6,7)(H2,5,8)
SMILES: C1=C(C(=CN=N1)N)N
Molecular Formula: C4H6N4
Molecular Weight: 110.12 g/mol

Pyridazine-4,5-diamine

CAS No.: 28682-70-4

Cat. No.: VC2370218

Molecular Formula: C4H6N4

Molecular Weight: 110.12 g/mol

* For research use only. Not for human or veterinary use.

Pyridazine-4,5-diamine - 28682-70-4

Specification

CAS No. 28682-70-4
Molecular Formula C4H6N4
Molecular Weight 110.12 g/mol
IUPAC Name pyridazine-4,5-diamine
Standard InChI InChI=1S/C4H6N4/c5-3-1-7-8-2-4(3)6/h1-2H,(H2,6,7)(H2,5,8)
Standard InChI Key CYCNSKOONFXROI-UHFFFAOYSA-N
SMILES C1=C(C(=CN=N1)N)N
Canonical SMILES C1=C(C(=CN=N1)N)N

Introduction

Physical and Chemical Properties

Pyridazine-4,5-diamine (C₄H₆N₄, CAS: 28682-70-4) is a nitrogen-rich heterocyclic compound with specific physical and chemical characteristics that make it valuable for various applications. The molecule consists of a pyridazine core (a six-membered aromatic ring with two adjacent nitrogen atoms at positions 1 and 2) substituted with amino groups at positions 4 and 5.

Basic Physical Properties

The compound exhibits distinctive physical properties that are summarized in the following table:

PropertyValue
Molecular FormulaC₄H₆N₄
Molecular Weight110.117 g/mol
Density1.4±0.1 g/cm³
Boiling Point412.5±25.0 °C at 760 mmHg
Flash Point232.5±10.4 °C
AppearanceSolid at room temperature
SolubilitySoluble in polar organic solvents
Index of Refraction1.695

These physical properties influence the compound's behavior in various chemical reactions and its potential applications in different fields .

Electronic Structure and Properties

The electronic structure of pyridazine-4,5-diamine is characterized by an electron-deficient pyridazine ring due to the electronegative nitrogen atoms. The presence of two amino groups introduces electron-donating effects, creating a unique electronic distribution that influences its reactivity patterns. This electronic configuration makes the compound particularly interesting for coordination chemistry and hydrogen bonding interactions .

Synthesis Methods

Several synthetic routes have been developed to prepare pyridazine-4,5-diamine, each with specific advantages depending on the desired scale and available starting materials.

Synthesis from 3,6-Dibromopyridazine Derivatives

One well-documented approach involves the synthesis of pyridazine-4,5-diamine from 3,6-dibromopyridazine derivatives. In a study reported by MDPI, 3,6-dibromopyridazine-4,5-diamine (2) was synthesized as a key intermediate for further transformations . The process involved:

  • Treatment of 4,7-dibromo thiadiazolo[3,4-d]pyridazine (1) with sodium methoxide in THF

  • Refluxing for 4 hours

  • Extraction with ethyl acetate

  • Purification by column chromatography

This method yielded 3,6-dibromopyridazine-4,5-diamine in approximately 60% yield, appearing as a white solid with a melting point above 250°C .

Chemical Reactions

Pyridazine-4,5-diamine exhibits diverse chemical reactivity, participating in various transformations that make it valuable in organic synthesis.

Cyclization Reactions

One of the most significant reactions of pyridazine-4,5-diamine is its ability to undergo cyclization to form fused heterocyclic systems. These cyclization reactions can proceed through several mechanisms:

Formation of Selenadiazolo Derivatives

Pyridazine-4,5-diamine can react with selenium dioxide to form selenadiazolo-fused pyridazine systems. For example, 3,6-dibromopyridazine-4,5-diamine (1) reacts with selenium dioxide to form 7-bromo- selenadiazolo[3,4-d]pyridazin-4(5H)-one (2), representing a new heterocyclic system . This reaction demonstrates the utility of pyridazine-4,5-diamine as a precursor for the synthesis of complex heterocycles.

The formation of the selenadiazole ring is confirmed by:

  • NMR spectroscopy showing a singlet at δH = 12.88 ppm (NH group)

  • 13C NMR signals from the carbonyl amide group (δC = 157.6 ppm)

  • Three carbon signals from the pyridazine ring (δC = 126.6, 153.0, and 155.3 ppm)

Formation of Pyrimido[4,5-c]pyridazines

Pyridazine-4,5-diamine can serve as a building block for the synthesis of pyrimido[4,5-c]pyridazine derivatives, which have been investigated as potential inhibitors of dihydropteroate synthase (DHPS), a validated drug target for antimicrobial therapy . These compounds are designed to improve binding within the pterin pocket of DHPS enzymes.

Substitution Reactions

The amino groups in pyridazine-4,5-diamine can undergo various substitution reactions:

  • N-alkylation with alkyl halides

  • N-acylation with acyl chlorides or anhydrides

  • Reductive amination with aldehydes or ketones

These reactions provide access to a wide range of functionalized pyridazine derivatives with modified properties and potential applications .

Oxidation and Reduction

Pyridazine-4,5-diamine can undergo both oxidation and reduction reactions:

Oxidation

The compound can be oxidized to form pyridazine-4,5-dione under appropriate conditions. Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used for this transformation .

Reduction

While the amino groups themselves can undergo further reduction under forcing conditions, the aromatic pyridazine ring can be selectively reduced to form dihydro- or tetrahydropyridazine derivatives using appropriate reducing agents and conditions .

Applications in Medicinal Chemistry

Pyridazine-4,5-diamine and its derivatives have attracted considerable interest in medicinal chemistry due to their diverse biological activities.

Antimicrobial Applications

Pyridazine derivatives, including those derived from pyridazine-4,5-diamine, have been investigated as potential antimicrobial agents. The compound serves as a scaffold for the development of novel antimicrobial compounds targeting specific bacterial enzymes such as dihydropteroate synthase (DHPS) .

In a study focused on structure-based design, pyrimido[4,5-c]pyridazine derivatives were developed as inhibitors of DHPS, suggesting a potential alternative to traditional sulfonamide antibiotics. These compounds were designed to interact with the pterin binding pocket in DHPS, which has a high degree of conservation across bacterial species and is distinct from the sulfonamide binding site .

Comparison with Related Compounds

Understanding the similarities and differences between pyridazine-4,5-diamine and related compounds provides valuable insights into its unique properties and potential applications.

Comparison with Other Pyridazine Derivatives

The following table compares pyridazine-4,5-diamine with other pyridazine derivatives:

CompoundMolecular FormulaKey Structural DifferencesDistinctive Properties
Pyridazine-4,5-diamineC₄H₆N₄Two amino groups at positions 4 and 5Enhanced nucleophilicity, building block for fused heterocycles
Pyridazine-4,5-diolC₄H₄N₂O₂Two hydroxyl groups instead of amino groupsMore acidic, different hydrogen bonding patterns
3,6-Dibromopyridazine-4,5-diamineC₄H₄Br₂N₄Additional bromine atoms at positions 3 and 6Enhanced reactivity for substitution reactions
Pyridazino[4,5-d]pyridazine-1,4-diamineC₆H₆N₆Fused pyridazine rings with amino groupsMore extended π-system, different electronic properties

These structural variations result in significant differences in reactivity, physical properties, and potential applications .

Comparison with Other Diaminoheterocycles

When compared to other diaminoheterocycles, pyridazine-4,5-diamine shows distinctive features:

  • The adjacent nitrogen atoms in the pyridazine ring create an electron-deficient system compared to pyrimidine or pyrazine derivatives

  • The positioning of the amino groups at positions 4 and 5 provides unique reactivity patterns

  • The 1,2-diazine system in pyridazine offers different coordination possibilities compared to 1,3-diazines (pyrimidines) or 1,4-diazines (pyrazines)

Biological Activities

Enzyme Inhibition

Derivatives of pyridazine-4,5-diamine have been investigated for their enzyme inhibitory activities. For example, pyrimido[4,5-c]pyridazine derivatives have been studied as inhibitors of dihydropteroate synthase (DHPS), an enzyme involved in the folate biosynthesis pathway in bacteria .

One study reported the design of 4,5-dioxo-1,4,5,6-tetrahydropyrimido[4,5-c]pyridazines to improve binding affinity within the pterin pocket of DHPS. The binding interactions were evaluated using enzyme activity assays, X-ray crystallography, isothermal calorimetry, and surface plasmon resonance to obtain a comprehensive understanding from structural, kinetic, and thermodynamic perspectives .

Antimicrobial Activity

While specific data on the antimicrobial activity of pyridazine-4,5-diamine itself were limited in the search results, derivatives and compounds synthesized using this scaffold have shown promising antimicrobial properties. The biological activities of these compounds are influenced by:

Recent Advances and Future Research Directions

Synthetic Methodology Advances

Recent advances in the synthesis of pyridazine derivatives have opened new possibilities for the preparation and functionalization of pyridazine-4,5-diamine. One notable development is the regioselective synthesis of pyridazines from tetrazines and alkynyl sulfides through uncommon interactions .

This approach allows for the preparation of various trisubstituted pyridazines regioselectively, potentially providing new routes to functionalized pyridazine-4,5-diamine derivatives. The method demonstrates good transformability of sulfanyl groups, allowing for further modifications of the pyridazine scaffold .

Future Research Opportunities

Several promising research directions for pyridazine-4,5-diamine include:

  • Development of more efficient and scalable synthesis methods

  • Exploration of its potential as a building block for novel drug candidates

  • Investigation of its coordination chemistry with various metals

  • Application in materials science, particularly in the development of functional materials

  • Further studies on structure-activity relationships of its derivatives to optimize biological activities

These research directions could significantly expand the applications and understanding of pyridazine-4,5-diamine in various scientific fields .

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